5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound featuring an oxazole ring substituted with methoxy, methyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Methoxy-2-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 4-Methyl-1,3-oxazole-5-carboxylic acid
- 2-Methyl-5-nitro-1,3-oxazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
1519974-94-7 |
---|---|
Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.1 |
Purity |
95 |
Origin of Product |
United States |
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